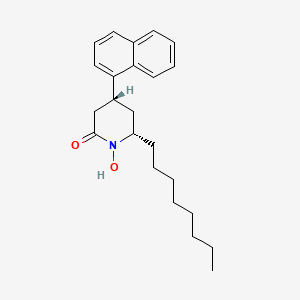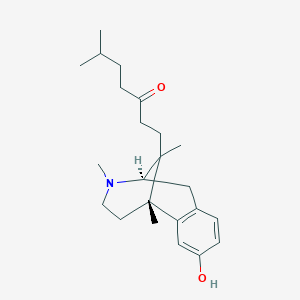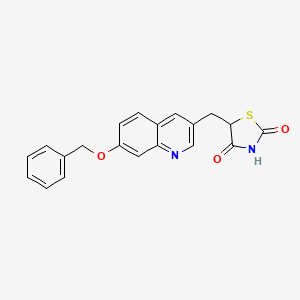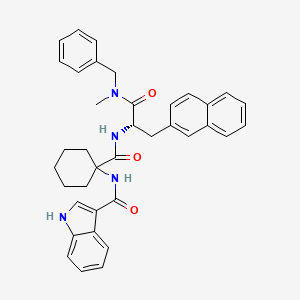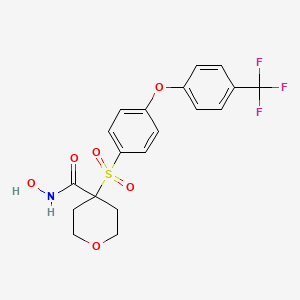
Kuraridine
Vue d'ensemble
Description
La KURAIDIN est un composé chimique de formule moléculaire C26H30O6 . Elle contient un total de 62 atomes, dont 30 atomes d'hydrogène, 26 atomes de carbone et 6 atomes d'oxygène . La structure de la KURAIDIN comprend 33 liaisons non hydrogènes, 16 liaisons multiples, 9 liaisons rotatives, 4 liaisons doubles, 12 liaisons aromatiques, 2 cycles à six chaînons, 1 cétone (aromatique), 4 groupes hydroxyle aromatiques et 1 éther aromatique
Applications De Recherche Scientifique
KURAIDIN has a wide range of applications in scientific research, including:
Chemistry: KURAIDIN is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: KURAIDIN is being investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
Target of Action
Kuraridine, a prenylated flavonol extracted from the roots of Sophora flavescens , primarily targets the cGMP specific phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that breaks down cGMP, a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .
Mode of Action
This compound exhibits potent inhibitory activity against cGMP PDE5 . By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to an increase in cGMP levels . This increase in cGMP enhances vasodilation and smooth muscle relaxation . Additionally, this compound has been found to induce pronounced chloride inward currents in the absence of GABA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cGMP-PDE5 pathway . By inhibiting PDE5, this compound increases the levels of cGMP, which in turn activates protein kinase G (PKG). PKG then phosphorylates multiple targets, leading to smooth muscle relaxation and vasodilation .
Pharmacokinetics
It’s known that this compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscles and vasodilation . These effects are due to the increased levels of cGMP resulting from the inhibition of PDE5 . Additionally, this compound has been found to induce chloride inward currents in the absence of GABA , suggesting potential effects on neuronal signaling.
Analyse Biochimique
Biochemical Properties
Kuraridine plays a crucial role in biochemical reactions, primarily through its inhibitory action on cyclic guanosine monophosphate (cGMP) specific phosphodiesterase type 5 (PDE5). The inhibition of PDE5 by this compound has an IC50 value of 0.64 μM . This inhibition is selective, showing 2.0- and 12.9-fold selectivity over PDE3 and PDE4, respectively . This compound also induces chloride inward currents in the absence of gamma-aminobutyric acid (GABA), enhancing GABA-induced currents in Xenopus oocytes expressing GABA A receptors .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce chloride inward currents, which can affect cellular excitability and signaling . Additionally, this compound’s inhibition of PDE5 can lead to increased levels of cGMP, impacting various downstream signaling pathways and cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PDE5. This inhibition prevents the breakdown of cGMP, leading to elevated cGMP levels within cells . The increased cGMP levels can activate protein kinase G (PKG), which in turn can phosphorylate various target proteins, leading to changes in cellular functions and gene expression . This compound’s interaction with GABA A receptors also suggests a role in modulating neurotransmitter signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to six months . Over time, this compound’s inhibitory effects on PDE5 and its impact on cellular functions can be observed in both in vitro and in vivo studies . Long-term exposure to this compound may lead to sustained changes in cellular signaling and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PDE5 without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function . It is essential to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to its inhibitory action on PDE5. The inhibition of PDE5 by this compound affects the cGMP signaling pathway, leading to changes in metabolic flux and metabolite levels . This compound’s interaction with other enzymes and cofactors in these pathways can further modulate its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . This compound’s distribution can affect its concentration in different cellular compartments, influencing its bioactivity and efficacy .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells can impact its ability to interact with target enzymes and proteins, thereby modulating its biochemical and cellular effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la KURAIDIN implique plusieurs étapes, notamment la formation de liaisons carbone-azote et l'introduction de groupes hydroxyle aromatiques. Des réactions catalysées par des métaux de transition sont souvent utilisées pour réaliser ces transformations. Par exemple, les réactions de guanylation catalytique des amines avec des carbodiimides et les réactions de guanylation/cyclisation catalytiques en tandem sont couramment utilisées .
Méthodes de production industrielle : Dans les environnements industriels, la production de la KURAIDIN peut impliquer des réactions à grande échelle utilisant des procédés catalytiques similaires. L'utilisation de méthodes d'électrosynthèse a également été explorée pour la préparation d'amides, qui sont structurellement liés à la KURAIDIN . Ces méthodes offrent des avantages en termes de durabilité et de sécurité en générant des réactifs dangereux in situ plutôt que de les manipuler directement.
Analyse Des Réactions Chimiques
Types de réactions : La KURAIDIN subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont souvent facilitées par des réactifs et des conditions spécifiques.
Réactifs et conditions courants:
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour oxyder la KURAIDIN.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés pour réduire la KURAIDIN.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que des halogènes ou des nucléophiles dans des conditions appropriées.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la KURAIDIN peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
La KURAIDIN a une large gamme d'applications dans la recherche scientifique, notamment:
Chimie : La KURAIDIN est utilisée comme élément de base en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Le composé a été étudié pour ses activités biologiques potentielles, notamment ses effets sur les processus cellulaires et l'inhibition enzymatique.
Médecine : La KURAIDIN est étudiée pour son potentiel thérapeutique dans le traitement de diverses maladies, notamment le cancer et les troubles neurologiques.
Industrie : Le composé est utilisé dans la production de produits pharmaceutiques, d'agrochimiques et d'autres produits industriels.
5. Mécanisme d'action
Le mécanisme d'action de la KURAIDIN implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, la KURAIDIN a été démontrée pour inhiber la phosphodiestérase 5, une enzyme impliquée dans la régulation des niveaux de nucléotides cycliques . Cette inhibition peut entraîner divers effets physiologiques, notamment la vasodilatation et l'augmentation du flux sanguin.
Comparaison Avec Des Composés Similaires
La KURAIDIN peut être comparée à d'autres composés similaires en fonction de sa structure chimique et de ses propriétés. Voici quelques composés similaires:
Curcumine : Un composé polyphénolique présent dans le curcuma possédant des propriétés antioxydantes et anti-inflammatoires
Métformine : Un médicament antidiabétique largement utilisé qui a des effets sur le métabolisme cellulaire et la neuroprotection.
Unicité de la KURAIDIN : La KURAIDIN est unique en raison de sa structure chimique spécifique, qui comprend plusieurs groupes hydroxyle aromatiques et une fonctionnalité cétone. Cette structure confère une réactivité chimique et une activité biologique distinctes, faisant de la KURAIDIN un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
34981-25-4 |
|---|---|
Formule moléculaire |
C26H30O6 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(E)-1-[2,4-dihydroxy-6-methoxy-3-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H30O6/c1-15(2)6-7-18(16(3)4)12-20-23(30)14-24(32-5)25(26(20)31)21(28)11-9-17-8-10-19(27)13-22(17)29/h6,8-11,13-14,18,27,29-31H,3,7,12H2,1-2,4-5H3/b11-9+/t18-/m1/s1 |
Clé InChI |
PIAPWPAWQGDOMN-SXAWMYDMSA-N |
SMILES |
CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C(=C)C)C |
SMILES isomérique |
CC(=CC[C@H](CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C(=C)C)C |
SMILES canonique |
CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C(=C)C)C |
Synonymes |
kuraridin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Kuraridine and what is its known biological activity?
A1: this compound is a lavandulylated chalcone found in the Chinese crude drug Sophora flavescens, also known as Ku Shen. [, ] It exhibits antimicrobial activity against Staphylococcus aureus and Streptococcus mutans. [] Interestingly, it is also the first reported chalcone to show glycosidase inhibitory activity, specifically against beta-glucosidase with an IC50 value of 57 μM. []
Q2: How potent is this compound as a glycosidase inhibitor compared to other compounds found in Sophora flavescens?
A2: While this compound shows moderate activity against beta-glucosidase, other lavandulylated flavonoids isolated from Sophora flavescens, such as kushenol A, (-)-kurarinone, and sophoraflavanone G, exhibit stronger inhibitory activities against alpha-glucosidase. [, ] This suggests that the specific structure and substitutions on the flavanone backbone might be crucial for enhancing activity against specific glycosidase enzymes.
Q3: Does the presence of a lavandulyl group influence the biological activity of this compound?
A3: Research suggests that the 8-lavandulyl group in the B-ring of flavonoids significantly contributes to glycosidase inhibitory activities. [] Although this compound is a chalcone and not a flavonoid, it also possesses a lavandulyl group. Further studies are needed to understand the specific role of the lavandulyl group in this compound's interaction with beta-glucosidase.
Q4: Are there any studies investigating the structure-activity relationship of this compound and its analogs?
A4: While the provided research highlights the importance of the lavandulyl group for glycosidase inhibition, [] specific studies focusing on the structure-activity relationship of this compound and its analogs are currently lacking. Investigating how modifications to the this compound scaffold affect its activity, potency, and selectivity towards different glycosidases could be valuable for future drug development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoate](/img/structure/B1243676.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohexylmethylidene]-5-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243678.png)
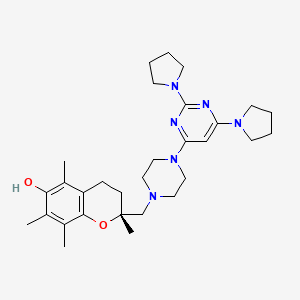
![2-[[But-2-ynyl(methyl)amino]methyl]-1-methylindol-5-ol](/img/structure/B1243684.png)
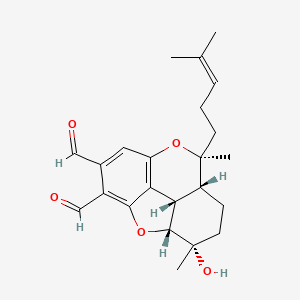

![3-{[(2,6-Dichlorophenyl)carbamoyl]amino}-N-Hydroxy-N'-Phenyl-5-(Trifluoromethyl)benzenecarboximidamide](/img/structure/B1243688.png)
